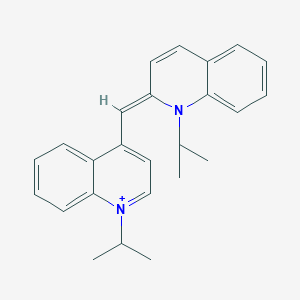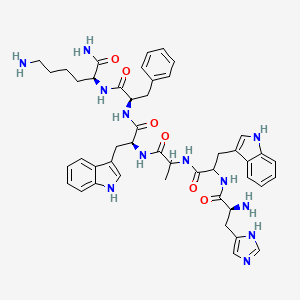![molecular formula C18H17ClN4OS B10771284 2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one](/img/structure/B10771284.png)
2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “PMID23412139C16” is a synthetic organic molecule known for its role as a lead BACE1 inhibitor. This compound, developed by Merck, is part of a class of molecules designed to inhibit beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer’s disease . The IUPAC name for this compound is (6S)-2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one .
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (6S)-2-Amino-6-[3-Chlor-5-(5-Prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-on umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung unter spezifischen ReaktionsbedingungenHäufig verwendete Reagenzien in diesen Schritten sind Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Dimethylformamid .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der Syntheseroute beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungstechniken wie Kristallisation und Chromatographie zur Isolierung des Endprodukts umfassen .
Chemische Reaktionsanalyse
Arten von Reaktionen
(6S)-2-Amino-6-[3-Chlor-5-(5-Prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann nukleophile und elektrophile Substitutionsreaktionen eingehen, insbesondere an den Pyridin- und Thiophenringen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate liefern, während die Reduktion desoxygenierte Verbindungen erzeugen könnte .
Analyse Chemischer Reaktionen
Types of Reactions
PMID23412139C16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydride and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
(6S)-2-Amino-6-[3-Chlor-5-(5-Prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zu synthetischen Methoden und Reaktionsmechanismen verwendet.
Biologie: Untersucht wird seine Rolle bei der Hemmung von BACE1, wodurch es zu einem potenziellen therapeutischen Mittel gegen die Alzheimer-Krankheit wird.
Medizin: Erforscht werden seine pharmakologischen Eigenschaften und sein potenzieller Einsatz in der Medikamentenentwicklung.
Wirkmechanismus
Der Wirkungsmechanismus von (6S)-2-Amino-6-[3-Chlor-5-(5-Prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-on beinhaltet die Hemmung von Beta-Sekretase 1 (BACE1), einem Enzym, das Amyloid-Vorläuferprotein (APP) spaltet, um Amyloid-Beta-Peptide zu produzieren. Diese Peptide aggregieren zu Plaques, einem Kennzeichen der Alzheimer-Krankheit. Durch die Hemmung von BACE1 reduziert (6S)-2-Amino-6-[3-Chlor-5-(5-Prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-on die Produktion von Amyloid-Beta und mildert so möglicherweise das Fortschreiten der Alzheimer-Krankheit .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verbindung 13 (PMID 23412139): Ein weiterer BACE1-Inhibitor aus der gleichen Studie.
PD047688: Eine strukturell ähnliche Verbindung mit vergleichbarer inhibitorischer Aktivität.
Einzigartigkeit
(6S)-2-Amino-6-[3-Chlor-5-(5-Prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-on zeichnet sich durch seine spezifischen strukturellen Merkmale aus, wie die Prop-1-ynylgruppe am Pyridinring und das chlor-substituierte Thiophen, die zu seiner hohen Affinität und Selektivität für BACE1 beitragen .
Eigenschaften
Molekularformel |
C18H17ClN4OS |
|---|---|
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C18H17ClN4OS/c1-4-5-11-6-12(10-21-9-11)14-7-13(19)16(25-14)18(2)8-15(24)23(3)17(20)22-18/h6-7,9-10H,8H2,1-3H3,(H2,20,22) |
InChI-Schlüssel |
IJYPXSRDUPWKPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CC(=CN=C1)C2=CC(=C(S2)C3(CC(=O)N(C(=N3)N)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-5-[4-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10771215.png)
![[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10771216.png)


![3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine](/img/structure/B10771244.png)


![benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)
![(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea](/img/structure/B10771263.png)

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10771288.png)



